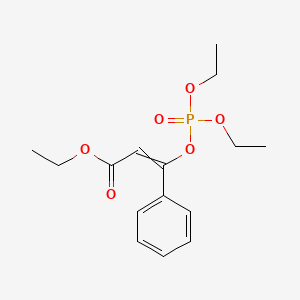
Ethyl (Z)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (Z)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate is an organic compound that belongs to the class of phosphonate esters. This compound is characterized by the presence of a diethoxyphosphoryloxy group attached to a phenyl-substituted prop-2-enoate backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate typically involves the reaction of ethyl 3-bromo-3-phenylprop-2-enoate with diethyl phosphite under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the bromine atom is replaced by the diethoxyphosphoryloxy group. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (Z)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethoxyphosphoryloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, alcohols, and substituted phosphonate esters.
Applications De Recherche Scientifique
Ethyl (Z)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl (Z)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The diethoxyphosphoryloxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The compound may also participate in signaling pathways by modulating the activity of specific receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (E)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate: The E-isomer of the compound with similar chemical properties but different spatial arrangement.
Diethyl phenylphosphonate: Lacks the prop-2-enoate backbone but shares the diethoxyphosphoryloxy group.
Phenylphosphonic acid: A simpler analog with a phosphonic acid group instead of the ester.
Uniqueness
Ethyl (Z)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate is unique due to its Z-configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different biological activities and chemical properties compared to its E-isomer and other similar compounds.
Propriétés
Numéro CAS |
27238-13-7 |
|---|---|
Formule moléculaire |
C15H21O6P |
Poids moléculaire |
328.30 g/mol |
Nom IUPAC |
ethyl 3-diethoxyphosphoryloxy-3-phenylprop-2-enoate |
InChI |
InChI=1S/C15H21O6P/c1-4-18-15(16)12-14(13-10-8-7-9-11-13)21-22(17,19-5-2)20-6-3/h7-12H,4-6H2,1-3H3 |
Clé InChI |
ZSQCNQOWYXWZNY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(C1=CC=CC=C1)OP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















